
2-thiocyanato-2,3-dihydro-1H-inden-1-ol
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Overview
Description
2-Thiocyanato-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indenols It features a thiocyanate group attached to the second carbon of the indene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiocyanato-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the thiocyanation of 2,3-dihydro-1H-inden-1-ol. This reaction typically uses thiocyanogen (SCN)_2 or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the choice of solvents and reagents would be optimized to ensure environmental and economic sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Thiocyanato-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Corresponding amine or alcohol derivatives.
Scientific Research Applications
2-Thiocyanato-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-thiocyanato-2,3-dihydro-1H-inden-1-ol and its derivatives involves interactions with various molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the particular derivative and its target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-ol: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
2-Thiocyanato-1-indanol: Similar structure but with the thiocyanate group attached to a different position on the indene ring.
2-Thiocyanato-2,3-dihydro-1H-inden-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
2-Thiocyanato-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a thiocyanate group and a hydroxyl group on the indene ring
Biological Activity
2-Thiocyanato-2,3-dihydro-1H-inden-1-ol, with the CAS number 379668-79-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiocyanate functional group attached to a dihydro-indene structure. Its unique configuration contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cell function.
- Cytokine Modulation : It appears to modulate the release of cytokines, thereby affecting inflammatory responses.
- Membrane Disruption : The interaction with microbial cell membranes may lead to increased permeability and subsequent cell death.
Case Studies and Research Findings
Comparative Analysis
When compared to similar compounds, this compound shows unique biological profiles due to its thiocyanate group. For instance:
Compound | Biological Activity | Unique Features |
---|---|---|
4-Methylthioaniline | Moderate antimicrobial | Lacks anti-inflammatory properties |
Benzothiazole derivatives | Antimicrobial and anticancer | More toxic side effects observed |
Properties
CAS No. |
379668-79-8 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(1-hydroxy-2,3-dihydro-1H-inden-2-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c11-6-13-9-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5H2 |
InChI Key |
FPKWSZJQQMIGAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)SC#N |
Origin of Product |
United States |
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